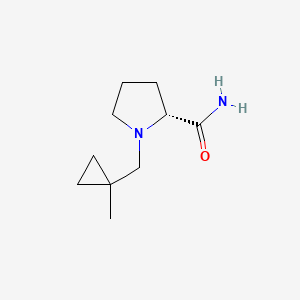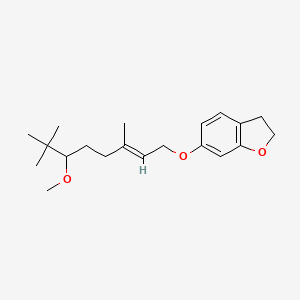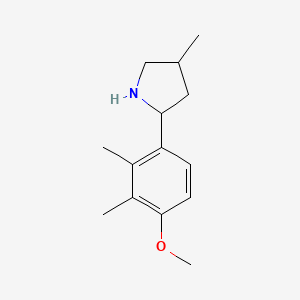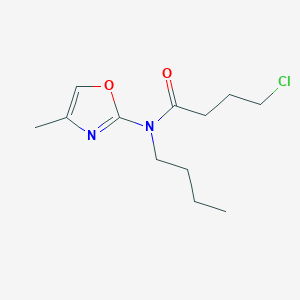
N-Butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-4-chloro-N-(4-methyloxazol-2-yl)butanamide is a heterocyclic compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.74 . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-chloro-N-(4-methyloxazol-2-yl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 4-methyloxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process includes steps such as esterification, neutralization, and amidation reactions, followed by purification techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-4-chloro-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
N-Butyl-4-chloro-N-(4-methyloxazol-2-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Butyl-4-chloro-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound has similar structural features but different biological activities.
Indole Derivatives: These compounds share some chemical properties and are also used in various research applications.
Uniqueness
N-Butyl-4-chloro-N-(4-methyloxazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
57068-72-1 |
|---|---|
Fórmula molecular |
C12H19ClN2O2 |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
N-butyl-4-chloro-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C12H19ClN2O2/c1-3-4-8-15(11(16)6-5-7-13)12-14-10(2)9-17-12/h9H,3-8H2,1-2H3 |
Clave InChI |
YVGYUYZVKWKWIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NC(=CO1)C)C(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)

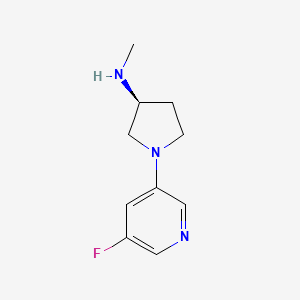


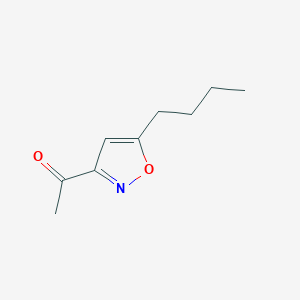
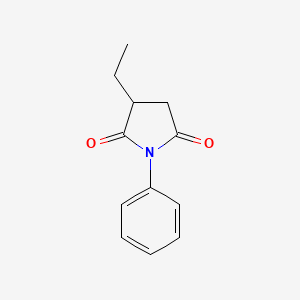
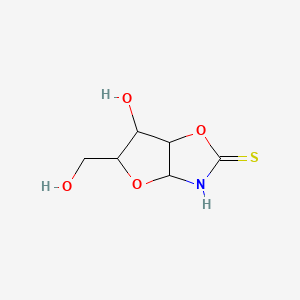
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

